molecular formula C9H17NO B13343592 1-Oxa-5-azaspiro[5.5]undecane

1-Oxa-5-azaspiro[5.5]undecane

Cat. No.: B13343592
M. Wt: 155.24 g/mol
InChI Key: QQVKNGUDJQIBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-5-azaspiro[5.5]undecane (CAS 180-90-5) is a spirocyclic chemical scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol , serves as a versatile and privileged building block for the synthesis of novel bioactive molecules. Its value lies in the unique three-dimensional structure that incorporates both ether and amine functionalities within a spirocyclic framework, making it a valuable precursor for developing therapeutic agents against challenging diseases. Recent research highlights the application of this spirocyclic scaffold in multiple high-value therapeutic areas. A key application is in the development of novel antituberculosis agents. In 2024, derivatives based on the related 1-oxa-9-azaspiro[5.5]undecane structure were synthesized as spirocyclic inhibitors of the MmpL3 protein in M. tuberculosis . These compounds demonstrated high activity against both antibiotic-sensitive H37Rv and multidrug-resistant strains, exceeding the efficacy of comparator drugs . Furthermore, this scaffold is instrumental in cancer research, particularly in the design of synthetic azaspirane derivatives. One such compound, CIMO, which contains the 1-oxa-3-azaspiro[5.5]undecane core, has been shown to suppress proliferation and induce apoptosis in both estrogen receptor-positive and negative breast cancer cells by modulating the JAK2/STAT3 signaling pathway . Additional research applications include its role as a polar, saturated periphery in the design of Free Fatty Acid Receptor 1 (FFA1 or GPR40) agonists for type II diabetes mellitus treatment , and its use in the synthesis of sulfonamide derivatives for investigating carbonic anhydrase zinc enzymes . The compound is offered with high purity for research purposes and is shipped via cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C9H17NO/c1-2-5-9(6-3-1)10-7-4-8-11-9/h10H,1-8H2

InChI Key

QQVKNGUDJQIBPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NCCCO2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Oxa 5 Azaspiro 5.5 Undecane and Its Analogs

General Synthetic Approaches to Spiro[5.5]undecane Frameworks

The construction of the spiro[5.5]undecane core, the fundamental structure of 1-oxa-5-azaspiro[5.5]undecane, can be achieved through a variety of synthetic methodologies. These methods often involve the creation of a key quaternary carbon center that defines the spirocyclic junction.

Cyclization Reactions and Ring Formation Methodologies

Cyclization reactions are fundamental to the synthesis of spiro[5.5]undecane frameworks. These reactions can be broadly categorized and often involve the formation of one or both rings of the spirocycle in a single or sequential manner.

A notable approach involves the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.gov This method allows for the construction of the spiro[5.5]undecane system under mild conditions, at room temperature and open to the air, using the manageable iodinating agent bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆). nih.gov The ethoxyethyl group serves multiple roles in this process: it acts as a protecting group during substrate preparation, is readily removed under the iodocyclization conditions, and prevents undesired iodination of the phenolic moiety. nih.gov

Another powerful strategy is the Diels-Alder reaction. For instance, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) can yield a spiro ketone, which serves as a precursor to spiro[5.5]undecane derivatives. mdpi.com Additionally, Lewis acid-catalyzed Michael reactions between dimedone and trans,trans-diarylideneacetones provide a one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones. researchgate.netresearchgate.net

Intramolecular cycloaddition reactions of cis-1,2-dihydrocatechol derivatives that have C3-tethered diazoketones, nitrile oxides, and azides offer a stereocontrolled pathway to spiro[5.5]undecanes that are enantiomerically pure. acs.org Furthermore, a practical method for synthesizing spiro[5.5]trienones-fused selenocyanates has been developed through electrophilic selenocyanogen (B1243902) cyclization and dearomative spirocyclization. nih.gov

Cyclization Strategy Key Features Reactants Reference(s)
Dearomative ipso-IodocyclizationMild conditions, multifunctional protecting group.5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, IPy₂PF₆ nih.gov
Diels-Alder ReactionForms spiro ketone precursor.3,3-dimethyl-2-methylenecyclohexanone, isoprene mdpi.com
Michael ReactionOne-pot synthesis of triones.Dimedone, trans,trans-diarylideneacetones researchgate.netresearchgate.net
Intramolecular CycloadditionStereocontrolled, enantiomerically pure products.cis-1,2-dihydrocatechol derivatives with diazoketones, nitrile oxides, or azides acs.org
Electrophilic Selenocyanogen CyclizationSynthesis of selenocyanate-fused spiro[5.5]trienones.Not specified nih.gov

Nucleophilic Substitution and Redox Transformation Pathways

Nucleophilic substitution and redox transformations are key steps in the functionalization and construction of the 1-azaspiro[5.5]undecane ring system, a close analog of this compound. A stereocontrolled synthesis of the 1-azaspiro[5.5]undecane-8-ol ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been achieved starting from D-glucose. clockss.org This synthesis involves several key transformations, including the selective deprotection of an acetonide group, benzylation, and the use of Boc protection. clockss.org

Reductive cleavage of a nitrogen-oxygen bond is a crucial step in a stereoselective approach to the azaspiro[5.5]undecane ring system. acs.org This is achieved by treating a bicyclic isoxazolidine (B1194047) cycloadduct with 5% sodium amalgam (Na/Hg), which results in the formation of the desired azaspiro[5.5]undecane. acs.org

Ring-Closing Metathesis and Intramolecular Hydrogen Abstraction Techniques

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and spirocyclic systems. youtube.com In the context of azaspiro[5.5]undecane synthesis, RCM has been utilized in a stereocontrolled approach starting from D-glucose. clockss.org This strategy involves the addition of allyllithium to an allylimine followed by RCM, or a zinc-mediated domino elimination–alkylation of methyl 5-iodopentofuranosides followed by RCM. clockss.org The use of Grubbs' catalyst is common in these transformations. clockss.org

Intramolecular hydrogen abstraction (IHA) offers an alternative to classical spiroketal synthesis, particularly for delicate or acid-labile substrates, and often leads to the formation of kinetic products. researchgate.netnih.govsigmaaldrich.com This oxidative radical cyclization can be initiated, for example, by treating diols with lead tetraacetate. researchgate.net The reaction proceeds via a 1,6-hydrogen shift, and the efficiency of forming six-membered rings is enhanced when the abstracted proton is on an oxygen-substituted carbon. researchgate.net This method has been successfully applied to the synthesis of various natural products containing spiroketal moieties. nih.govsigmaaldrich.com More recently, visible light-mediated dearomative hydrogen atom abstraction/cyclization cascades of indoles have been developed, proceeding through a 1,4- or 1,5-diradical intermediate. nih.gov

Targeted Synthesis of this compound Derivatives

The specific incorporation of both an oxygen and a nitrogen atom into the spiro[5.5]undecane framework to form this compound derivatives requires specialized synthetic strategies.

Oxa-Pictet Spengler Reactions in Spirocyclic Compound Construction

The Oxa-Pictet-Spengler reaction is a valuable method for synthesizing spirocyclic compounds containing an oxygen atom in the newly formed ring. nih.govresearchgate.net This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions. wikipedia.org It has been utilized to prepare novel sigma receptor ligands with a 2-benzopyran structure by reacting 1-acyl protected piperidone ketals with a phenylethanol derivative to yield spirocyclic compounds. nih.gov The reaction can also be performed intramolecularly. nih.gov The development of enantioselective Oxa-Pictet-Spengler reactions, often employing cooperative catalytic systems involving a hydrogen bond donor and a chiral phosphoric acid, has expanded the utility of this method. rsc.org The mechanism is thought to proceed through a self-assembled ternary hydrogen bonding complex. rsc.org

Reaction Type Key Feature Catalyst/Conditions Reference(s)
Oxa-Pictet-SpenglerForms spirocyclic 2-benzopyrans.Acidic conditions nih.govwikipedia.org
Enantioselective Oxa-Pictet-SpenglerProduces chiral spirocycles.Cooperative catalysis (e.g., urea (B33335) and chiral phosphoric acid) rsc.org

Reductive Amination and Mannich-Type Reactions for Amine Incorporation

Reductive amination and Mannich-type reactions are classic and effective methods for introducing an amine functionality into a molecule, a key step in the synthesis of this compound. The Mannich reaction, in its general form, involves the aminoalkylation of an acidic proton located next to a carbonyl functional group by formaldehyde (B43269) and a primary or secondary amine or ammonia. researchgate.net The Pictet-Spengler reaction can be considered a special case of the Mannich reaction. wikipedia.org

A metal-free intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine has been developed for the efficient synthesis of 1-aminophthalans. koreascience.kr This reaction proceeds in the presence of a base like cesium carbonate without the need for a catalyst, highlighting a straightforward approach to incorporating a nitrogen atom adjacent to an oxygen within a cyclic system. koreascience.kr

Stereoselective Synthetic Pathways and Control Mechanisms

The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound, as the spatial arrangement of atoms dictates the compound's biological activity and physical properties.

Conjugate Addition/Dipolar Cycloaddition Cascades

A powerful and stereocontrolled method for constructing the azaspiro[5.5]undecane ring system involves a tandem conjugate addition/dipolar cycloaddition cascade. nih.govacs.orgcapes.gov.br This strategy has been effectively demonstrated in the total synthesis of perhydrohistrionicotoxin (B1200193) and its derivatives. nih.govacs.orgcapes.gov.br

The process is initiated by the reaction of an oxime, such as 2-butyl-3-(methoxymethoxy)cyclohexanone oxime, with a diene like 2,3-bis(phenylsulfonyl)-1,3-butadiene. nih.govacs.org This reaction proceeds through the conjugate addition of the oxime to the diene, which forms a transient nitrone intermediate. This nitrone then undergoes an intramolecular dipolar cycloaddition, resulting in the formation of a bicyclic isoxazolidine, specifically a 7-oxa-1-azanorbornane cycloadduct, in high yield. nih.govacs.org

The subsequent step involves the reductive cleavage of the nitrogen-oxygen bond within the bicyclic isoxazolidine. nih.govacs.org Treatment with a reducing agent, such as 5% sodium-mercury amalgam (Na/Hg), accomplishes this transformation, yielding the desired azaspiro[5.5]undecane core. nih.govacs.org This cascade reaction sequence provides an efficient and stereoselective route to this important spirocyclic framework.

A(1,3)-Strain Considerations in Stereochemical Outcomes

A key factor governing the stereoselectivity of these synthetic pathways is the presence of allylic 1,3-strain, also known as A(1,3)-strain. nih.govacs.orgwikipedia.org This type of strain arises from the steric interaction between substituents on an olefin and an adjacent allylic group. wikipedia.org In the context of the synthesis of this compound derivatives, A(1,3)-strain within a planar vinylogous amide intermediate plays a crucial role in directing the stereochemical outcome of conjugate addition reactions. nih.govacs.org

Specifically, the addition of an organocuprate reagent to a dihydropyridin-4(1H)-one intermediate is controlled by the A(1,3)-strain. nih.govacs.org This strain promotes a stereoelectronically preferred axial attack of the organocuprate at the β-position of the vinylogous amide. nih.govacs.org This directed attack leads to a high degree of diastereoselectivity, and the resulting stereochemistry of the product has been confirmed through X-ray crystal structure analysis of a corresponding N-tosylhydrazone derivative. nih.govacs.org

Incorporation of Functional Groups and Spiro-center Modifications

The versatility of the this compound scaffold is enhanced by the ability to introduce a wide array of functional groups and modify the spiro-center. These modifications are critical for tuning the molecule's properties for various applications, particularly in drug discovery.

The introduction of functional groups can be achieved through various synthetic strategies. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in the synthesis of sulfonamides, which are known to interact with biological targets like carbonic anhydrases. researchgate.net Furthermore, the spirocyclic core can be appended with diverse polar groups, such as basic heterocycles or secondary amides, to explore different chemical spaces and biological activities. researchgate.net

Modifications at the spiro-center itself, while less commonly described for the this compound system specifically, are a general strategy in spirocycle synthesis. For the related 1-oxa-4-azaspiro[4.5]decane system, modifications have been achieved by starting with different substituted precursors, such as α-glycolic acid or lactic acid, which then influence the substitution pattern at the carbon adjacent to the oxygen in the oxazolidinone ring. mdpi.comnih.gov

Chemical Transformations and Reactivity Profiling

Understanding the reactivity of the this compound core is essential for its elaboration into more complex molecules and for predicting its behavior in different chemical environments.

Oxidation Reactions of this compound Derivatives

Oxidation reactions are a key class of transformations for modifying azaspirocyclic compounds. In the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, a critical step involves the metal-catalyzed oxidative cyclization of an amide precursor. mdpi.comnih.gov This reaction, often employing an oxidant like bis(acetoxy)iodobenzene (PhI(OAc)₂), transforms an open-chain precursor into the spirocyclic dione (B5365651) structure. mdpi.com While this example pertains to a related spirocycle, it highlights a potential reactive pathway for derivatives of this compound, particularly at the nitrogen atom or on the carbocyclic ring if appropriate functional groups are present.

Further Functionalization and Elaboration of Spirocyclic Scaffolds

The this compound scaffold serves as a versatile platform for further chemical elaboration. The inherent functionality, particularly the secondary amine, provides a handle for a variety of transformations.

For example, the nitrogen atom can be readily alkylated or acylated to introduce new substituents. This has been demonstrated in the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which have shown potent biological activity. nih.gov Similarly, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides highlights the ability to functionalize the nitrogen with sulfonyl groups. researchgate.net

Furthermore, the carbocyclic portion of the spirocycle can be functionalized, as seen in the synthesis of perhydrohistrionicotoxin derivatives where side chains are introduced via conjugate addition. nih.govacs.org These elaborations are crucial for developing compound libraries for screening and for optimizing the properties of lead compounds in medicinal chemistry programs. The ability to further functionalize the scaffold underscores its importance as a building block in the design and synthesis of complex, biologically active molecules. researchgate.net

Structure Activity Relationship Sar Investigations of 1 Oxa 5 Azaspiro 5.5 Undecane Analogs

Elucidating the Influence of Spirocyclic Framework Modifications on Biological Activity

Modifications to the central spirocyclic core of 1-oxa-5-azaspiro[5.5]undecane analogs are a key strategy for modulating their pharmacological profiles. The inherent rigidity of the spirocyclic system, conferred by the central quaternary carbon, reduces the conformational entropy penalty upon binding to a target, which can be advantageous for potency. researchgate.net Altering the arrangement of atoms within this framework directly impacts the molecule's three-dimensional shape, electronics, and potential for interaction.

The placement of heteroatoms (atoms other than carbon, such as oxygen and nitrogen) within the spirocyclic system is a critical determinant of biological activity. Shifting the position of the nitrogen and oxygen atoms or introducing additional heteroatoms creates new chemical entities with distinct properties. For instance, research into dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain treatment utilized a 1-oxa-4,9-diazaspiro[5.5]undecane core. acs.org In this series, the introduction of a second nitrogen atom at the 4-position was fundamental to achieving the desired dual-target affinity.

Systematic variations of substituents on the spirocyclic framework have also yielded significant insights. In the development of soluble epoxide hydrolase (sEH) inhibitors, a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was explored. researchgate.net SAR studies revealed that the nature and position of substituents on an aryl ring attached to the urea (B33335) moiety were critical for potency. Compounds with electron-donating groups like methyl or methoxy (B1213986) in the para-position of the aryl side chain showed improved activity compared to those with ortho-substituents. researchgate.net

Another example is seen in the development of M1 muscarinic agonists based on a related 1-oxa-8-azaspiro[4.5]decane skeleton. nih.gov Modifications to this core, such as the introduction of a 2-ethyl or a 3-methylene group, led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov

The following table summarizes the activity of selected 1-oxa-4,9-diazaspiro[5.5]undecane analogs as MOR agonists and σ1R antagonists.

Biological Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs acs.org
CompoundSubstituent (R)MOR Affinity Ki (nM)σ1R Affinity Ki (nM)
15a-H1.8 ± 0.11.4 ± 0.1
15b4-F1.2 ± 0.11.2 ± 0.1
15c4-Cl1.5 ± 0.21.1 ± 0.1
15d4-CH32.0 ± 0.11.2 ± 0.1
15e3-Cl1.4 ± 0.12.1 ± 0.1
15f3-CH32.2 ± 0.12.7 ± 0.2

The three-dimensional conformation of spirocyclic compounds is intrinsically linked to their biological function. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which dictates how it fits into a biological target like a receptor or enzyme active site. Studies on related spiro-heterocycles have shown that different conformations can possess significantly different energy levels and, consequently, biological activities. e-tarjome.com

For example, in the investigation of an oxaspiropiperidine inhibitor of the Chikungunya virus nsP2 helicase, NMR spectra indicated that the spirocyclic core did not exist in a single conformation but showed evidence of conformational polymorphism. biorxiv.org Interestingly, only analogs that displayed this conformational mobility showed potent antiviral activity, suggesting that this flexibility might be necessary to accommodate the dynamic states of the target enzyme. biorxiv.org This highlights a potential link between the thermal mobility of a ligand and its allosteric inhibition mechanism. biorxiv.org While direct conformational analysis data for this compound is not extensively detailed in the provided context, the principles derived from similar spiro systems underscore the importance of stereochemistry and conformational preference in determining research outcomes. nih.gove-tarjome.com The absolute configuration can be critical, as seen in M1 muscarinic agonists where the biological activity resided preferentially in one enantiomer. nih.gov

Peripheral Appendage Design and their Contribution to Research Profiles

Peripheral appendages are the functional groups attached to the core spirocyclic scaffold. The design of these appendages is a critical aspect of SAR studies, as they are often responsible for fine-tuning the molecule's interaction with its target, as well as influencing its physicochemical properties like solubility and bioavailability. researchgate.net

In the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a 1-oxa-9-azaspiro[5.5]undecane moiety was used as a peripheral carboxamide appendage on a 1-oxo-3,4-dihydroisoquinoline core. nih.gov The research systematically explored different piperidine-based appendages, finding that the specific spirocyclic group contributed to a compound with an IC50 of 70.1 nM against PARP1. nih.gov This demonstrates how the spiro-scaffold itself can serve as a sophisticated appendage to another pharmacophore.

Similarly, in the development of agonists for the free fatty acid receptor 1 (GPR40), a 1-oxa-9-azaspiro[5.5]undecane periphery was attached to a 3-[4-(benzyloxy)phenyl]propanoic acid core. researchgate.net The spirocyclic appendages were further decorated with diverse polar groups, which were crucial for achieving nanomolar potency. researchgate.net Research on antituberculosis agents has also utilized the 1-oxa-9-azaspiro[5.5]undecane scaffold, where the chemical diversity of the peripheral fragment was optimized based on molecular docking results to yield high activity against M. tuberculosis. osi.lv

The following table shows how different peripheral groups on a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea scaffold affect its sEH inhibitory activity.

sEH Inhibitory Activity of Trisubstituted Urea Derivatives researchgate.net
CompoundPeripheral Group (R)sEH IC50 (nM)
43a4-OCH30.125
43b4-CH30.224
43c4-Cl0.315
43dH0.506
43e4-NO20.721
43f2-OCH32.11

Bioisosteric Replacement Strategies in this compound Analog Design

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. slideshare.netdrughunter.com This approach can be applied to the spirocyclic core or its peripheral appendages.

While specific examples of bioisosteric replacement directly on the this compound core are not detailed in the provided search results, the principles are widely applicable. For instance, the core itself can be considered a bioisostere for other cyclic systems. The use of spirocyclic scaffolds is often driven by the desire to replace more flexible or planar ring systems to gain conformational rigidity and improve properties. researchgate.netresearchgate.net

In a series of PARP inhibitors, comparing an oxa-analog (containing an oxygen) with another isostere showed that the specific nature of the ring system was critical, as the oxa-analog was significantly less potent, demonstrating the profound impact of subtle bioisosteric changes. nih.gov The replacement of a carbon atom with a heteroatom (like oxygen in the "oxa" scaffold) or vice-versa is a classic bioisosteric substitution that can alter hydrogen bonding capacity, polarity, and metabolic stability. For example, the replacement of a CH2 group with an oxygen atom can lead to analogs with different solubility and metabolic profiles. The development of diverse sp3-rich scaffolds, including those with the 1-oxa-9-azaspiro[5.5]undecane core, is part of a broader strategy to create novel chemical entities that can serve as bioisosteric replacements for existing, often flatter, molecular frameworks in drug discovery. whiterose.ac.uk

Mechanistic Studies and Target Engagement in Preclinical Research Models

Inhibition of Key Enzymatic Targets and Associated Pathways

Derivatives of oxa-azaspiro[5.5]undecane have demonstrated inhibitory activity against several critical enzymes. These studies highlight the versatility of this spirocyclic core in designing specific enzyme inhibitors.

Elevated levels of methionyl-tRNA synthetase (MRS) are associated with various cancers, making it a viable target for antineoplastic agents. nih.govrsc.org In this context, a library of compounds, including those with a 1-oxa-3-azaspiro[5.5]undecane core, was synthesized and screened for inhibitory activity against human MRS. rsc.org

One of the most potent compounds identified was 2-(2-butyl-4-chloro-1-(4-phenoxybenzyl)-1H-imidazol-5-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane. nih.govrsc.org This compound demonstrated significant inhibition of MRS and also suppressed the proliferation of A549 (lung carcinoma) and HCT116 (colon cancer) cell lines. nih.govrsc.org Molecular docking studies suggest that this inhibitor binds to the MRS active site, overlapping with the binding sites of both methionine and adenosine, which likely accounts for its inhibitory action against the enzyme and its resulting anti-proliferative effects on cancer cells. nih.govrsc.org

Table 1: In Vitro Activity of a 1-Oxa-3-azaspiro[5.5]undecane Derivative

Compound Name Target Cell Line IC50 (µM)
2-(2-butyl-4-chloro-1-(4-phenoxybenzyl)-1H-imidazol-5-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane A549 28.4

Data sourced from in vitro screening assays against human cancer cell lines. nih.govrsc.org

The rise of multi-drug-resistant Mycobacterium tuberculosis necessitates the discovery of new drugs with novel mechanisms. nih.gov The mycobacterial membrane protein large 3 (MmpL3), essential for transporting mycolic acids for the cell wall, has emerged as a promising drug target. nih.govresearchgate.net Phenotypic screening of compound libraries identified the 1-oxa-9-azaspiro[5.5]undecane core as a promising scaffold for MmpL3 inhibitors. nih.gov

Table 2: Profile of an Early MmpL3 Inhibitor

Compound Class Target Activity
1-oxa-9-azaspiro[5.5]undecane derivative M. tuberculosis (H37Rv) MIC: 0.083 µM

Data compiled from studies on antitubercular agents. nih.govacs.org

Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases because it metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). researchgate.netnih.gov Inhibition of sEH increases the levels of beneficial EETs. nih.gov Research into sEH inhibitors has explored spirocyclic scaffolds, including derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-9-azaspiro[5.5]undecane. researchgate.netresearchgate.net

Specifically, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent sEH inhibitors. researchgate.net One lead compound from this series demonstrated excellent inhibitory activity and oral bioavailability. researchgate.net Similarly, a 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was used to design another series of potent sEH inhibitors, yielding a lead compound with high aqueous solubility and low lipophilicity, which are desirable properties for drug candidates. researchgate.netresearchgate.net

Carbonic anhydrases are a family of metalloenzymes that play roles in various physiological processes, and their inhibition has therapeutic applications. acs.org The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of novel CA inhibitors. acs.org Researchers have synthesized 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides that incorporate a rare zinc-binding group for interrogation of carbonic anhydrase activity. acs.org This line of research indicates the utility of the spirocyclic core as a platform for designing inhibitors that can interact with the zinc ion in the active site of CA enzymes. acs.org

Alphaviruses like Chikungunya virus (CHIKV) represent a significant public health threat, and there is a need for effective antiviral drugs. acs.org The nonstructural protein 2 (nsP2), which has helicase activity essential for viral replication, is a promising target for such drugs. acs.orgacs.org

Recently, 1-oxa-9-azaspiro[5.5]undecane derivatives, also referred to as oxaspiropiperidines, were identified as inhibitors of the ATPase activity of the CHIKV nsP2 helicase. acs.orgbiorxiv.org Structure-activity relationship (SAR) studies led to the optimization of these initial weak inhibitors into potent, direct-acting allosteric inhibitors of the nsP2 helicase motor enzyme. acs.orgbiorxiv.org Potent cyclic sulfonamide analogs were developed that showed nanomolar antiviral activity against CHIKV. acs.org Biochemical analyses confirmed that these compounds act in a non-competitive manner, suggesting an allosteric mechanism of inhibition. acs.orgbiorxiv.org The lead inhibitors demonstrated broad-spectrum activity against other alphaviruses, including Mayaro virus (MAYV) and Venezuelan equine encephalitis virus (VEEV), supporting nsP2 helicase as a viable target for developing broad-spectrum antiviral therapeutics. acs.orgbiorxiv.org

Table 3: Antiviral and Biochemical Activity of a Lead Helicase Inhibitor

Compound Assay Result
Lead Oxaspiropiperidine Inhibitor (2o) CHIKV Antiviral Activity (EC50) Potent nanomolar activity
nsP2 ATPase Inhibition Confirmed
Mechanism of Action Allosteric, Non-competitive

Data from studies on direct-acting nsP2 helicase inhibitors. acs.orgresearchgate.net

Receptor Modulation and Ligand Binding Research

In addition to enzyme inhibition, derivatives of oxa-azaspiro[5.5]undecane have been investigated for their ability to modulate various receptors, acting as agonists or antagonists.

Research has identified 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). acs.org This dual activity is a promising strategy for developing potent and safer analgesics. acs.org SAR studies, guided by a merging strategy of the pharmacophores for both targets, led to compounds with high affinity for both receptors. acs.org

Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane have been synthesized and evaluated as selective σ1 receptor ligands, with some exhibiting nanomolar affinity. researchgate.net

The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been used to develop agonists for the free fatty acid receptor 1 (FFA1 or GPR40), a target for type 2 diabetes. core.ac.uk Docking studies suggested that a terminal benzyl (B1604629) substituent on the spirocyclic moiety fits into a favorable hydrophobic pocket in the receptor, which may be beneficial for agonist activity. core.ac.uk The unsubstituted version of the scaffold was detrimental to agonistic potency, highlighting the importance of specific substitutions for receptor engagement. core.ac.uk

Table 4: Receptor Binding and Functional Activity of Spirocyclic Derivatives

Scaffold Target Receptor(s) Key Findings
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR) & Sigma-1 Receptor (σ1R) Identified dual MOR agonists/σ1R antagonists with nanomolar affinity (Ki). acs.org
1-Oxa-8-azaspiro[4.5]decane Sigma-1 Receptor (σ1R) Ligands exhibited nanomolar affinity (Ki = 0.61 – 12.0 nM). researchgate.net

μ-Opioid Receptor (MOR) Agonism and σ1 Receptor Antagonism Research

Preclinical research has identified a series of compounds built upon a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as potent dual-acting ligands that exhibit both μ-opioid receptor (MOR) agonism and sigma-1 (σ1) receptor antagonism. nih.govacs.org This dual functionality is a strategic approach aimed at developing safer and more effective analgesics. nih.gov The rationale is that σ1 receptor antagonism can potentiate opioid-induced analgesia while potentially mitigating adverse effects like constipation and addiction. nih.govacs.org

A versatile synthetic approach was used to explore various substitutions on the central scaffold. nih.govacs.org Structure-activity relationship (SAR) studies determined that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the most favorable profiles. acs.org

One of the standout compounds from this research, 15au , demonstrated a well-balanced dual profile. nih.govacs.org In preclinical mouse models, it produced potent analgesic effects comparable to the conventional opioid agonist oxycodone. acs.org Notably, and consistent with the proposed mechanism of dual MOR agonism/σ1R antagonism, 15au exhibited less constipation at equianalgesic doses when compared to oxycodone. acs.org

Table 1: Pharmacological Profile of a Key 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative

CompoundMOR Affinity (Ki, nM)MOR Functional Activity (EC50, nM)σ1R Affinity (Ki, nM)Reference
15au1612515 nih.govacs.org

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Research into the direct engagement of 1-oxa-5-azaspiro[5.5]undecane with the Trace Amine-Associated Receptor 1 (TAAR1) is an emerging area. While direct studies on this specific molecule are limited, research on related structures provides foundational insights. TAAR1 is recognized as a promising drug target for neuropsychiatric disorders. nih.gov Studies have shown that building blocks structurally similar to the azaspiro[5.5]undecane core, specifically 2-spiro piperidine (B6355638) derivatives, exhibit a propensity to activate TAAR1. researchgate.net This suggests that the broader class of spirocyclic piperidines, which includes the this compound scaffold, may have potential as TAAR1 modulators.

Interaction with Growth Factors and Cytokines (e.g., VEGF, HB-EGF, TNF-α)

A derivative of the related 1-oxa-3-azaspiro[5.5]undecane scaffold, known as DMBO , has been investigated for its ability to interact with key growth factors and cytokines involved in cancer progression. smolecule.com DMBO was designed as a pyranoside mimetic, with its oxazine (B8389632) ring mimicking the sugar structure of heparan sulfate (B86663). smolecule.comuni.lu

Using surface plasmon resonance assays, researchers demonstrated that DMBO can bind to several critical signaling proteins, including:

Vascular Endothelial Growth Factor (VEGF)

Heparin-Binding Epidermal Growth Factor-like Growth Factor (HB-EGF)

Tumor Necrosis Factor-α (TNF-α) smolecule.com

By binding to these factors, DMBO interferes with their signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis. smolecule.com This interaction underpins the compound's observed anti-tumor effects in preclinical models. smolecule.com

Cellular and Sub-cellular Mechanistic Investigations (In Vitro Models)

Research on Anti-Proliferative Effects in Cancer Cell Lines

Derivatives of the azaspiro[5.5]undecane scaffold have demonstrated significant anti-proliferative activity across a variety of cancer cell lines in vitro. These studies highlight the potential of this chemical class to inhibit cancer cell growth through various mechanisms.

One derivative, 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane) (CIMO) , was shown to suppress the proliferation of both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells. The anti-proliferative effect in ER- cells was mediated by the inhibition of JAK2 and STAT3 protein phosphorylation. Similarly, another derivative, DMBO , exhibited strong anti-proliferative activity against a murine osteosarcoma cell line (LM8G7) and two human ovarian cancer cell lines (OVSAHO and SKOV-3). smolecule.com

Further research on a 1-oxa-3-azaspiro[5.5]undecane derivative, compound 21 , found it to be a potent inhibitor of methionyl-tRNA synthetase (MRS), an enzyme whose elevated activity is linked to many cancers. medchemexpress.com This compound significantly suppressed the proliferation of human lung carcinoma (A549) and colon cancer (HCT116) cells. medchemexpress.com

Table 2: In Vitro Anti-Proliferative Activity of 1-Oxa-azaspiro[5.5]undecane Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
CIMOBT-549Breast (ER-)3.05
MDA-MB-231Breast (ER-)3.41
MCF-7Breast (ER+)4.12
T47DBreast (ER+)4.19
Compound 21A549Lung28.4 medchemexpress.com
HCT116Colon17.7 medchemexpress.com
DMBOLM8G7Murine OsteosarcomaStrong Activity Reported smolecule.com
OVSAHOHuman OvarianStrong Activity Reported smolecule.com
SKOV-3Human OvarianStrong Activity Reported smolecule.com

Investigation of Anti-Migration and Anti-Invasion Phenotypes

In addition to curbing proliferation, derivatives of the azaspiro[5.5]undecane scaffold have been shown to inhibit cancer cell migration and invasion, key processes in metastasis.

The compound DMBO was found to inhibit the migration and invasion of highly metastatic murine osteosarcoma (LM8G7) cells. smolecule.com This activity is linked to its role as a heparanase inhibitor, which affects the degradation of the extracellular matrix. smolecule.com Similarly, the compound CIMO suppressed the migration and invasion of breast cancer cells, which was associated with the regulation of genes involved in the epithelial-to-mesenchymal transition (EMT), such as CDH1 and CDH2. These findings suggest that compounds from this class can disrupt the cellular machinery required for cancer cells to move and spread. smolecule.com

Membrane Permeabilization and Cell Envelope Stress Induction Studies

Research into related indolyl azaspiroketal Mannich bases, specifically those containing a 1,5-dioxa-9-azaspiro[5.5]undecane motif, has shed light on a distinct mechanism of action involving direct membrane interaction. These compounds were developed as anti-tubercular agents and demonstrated potent activity against Mycobacterium tuberculosis. nih.gov

The mechanism involves the insertion of the molecule into the bacterial cell membrane, leading to disruption and permeabilization. nih.gov This was corroborated by several observations:

Perturbation of model phospholipid vesicles.

Permeabilization of mycobacterial cultures.

Induction of the mycobacterial cell envelope stress reporter (piniBAC). nih.gov

Importantly, this membrane-disrupting effect showed specificity for mycobacterial membranes, with minimal hemolysis of human red blood cells and significantly lower cytotoxicity against mammalian Vero cells, indicating a degree of selective toxicity. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (potential drug molecule) into the binding site of a target protein.

For related azaspiro[5.5]undecane scaffolds, molecular docking has been instrumental. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been docked into the binding sites of the M. tuberculosis MmpL3 protein to guide the optimization of antituberculosis agents. osi.lv Similarly, docking studies of other isomers have been performed against targets like the free fatty acid receptor 1 (FFA1), revealing key hydrophobic and π-π stacking interactions that drive ligand binding. core.ac.uk These studies are crucial for understanding the structural basis of activity and for designing more potent and selective compounds. However, no specific molecular docking studies involving 1-Oxa-5-azaspiro[5.5]undecane have been identified in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds.

The development of QSAR models is a common strategy in the optimization of spirocyclic compounds. nih.gov For example, SAR and QSAR analyses have been applied to various heterocyclic scaffolds to identify the molecular portions and physicochemical properties that contribute to their therapeutic effects. nih.gov This involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with activity using statistical methods. While the literature contains mentions of SAR for 1-oxa-9-azaspiro[5.5]undecane derivatives, specific QSAR models focused on the this compound scaffold are not documented in the available search results.

Conformational Space Exploration and Energy Landscape Mapping

The three-dimensional shape (conformation) of a molecule is critical to its biological function. The spirocyclic nature of the this compound scaffold imparts significant conformational rigidity. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net

Computational methods like Density Functional Theory (DFT) and molecular dynamics are used to explore the conformational space and map the energy landscape of molecules. Studies on related spiro-heterocycles have investigated conformational polymorphism, where the molecule can exist in multiple stable shapes, which may be relevant for its mechanism of action. researchgate.net However, specific studies detailing the conformational preferences and energy landscapes of this compound are not available.

Prediction and Optimization of Physicochemical Properties for Research Compounds

Computational tools are widely used to predict the physicochemical properties of molecules, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Properties such as lipophilicity (logP), topological polar surface area (TPSA), solubility, and the number of hydrogen bond donors and acceptors are routinely calculated.

For a substituted derivative within this class, 2,9,9-Trimethyl-1-oxa-5-azaspiro[5.5]undecane , the following properties have been computationally predicted by PubChem. nih.gov

PropertyValueSource
Molecular Weight 197.32 g/mol PubChem
XLogP3 2.6PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem
Rotatable Bond Count 0PubChem

This interactive table is based on computationally predicted data for a substituted derivative and not the parent compound.

These in silico predictions help researchers prioritize which compounds to synthesize and test, optimizing for drug-like properties early in the discovery process. nih.gov

Emerging Research Areas and Future Directions for 1 Oxa 5 Azaspiro 5.5 Undecane

Development of Multimodal Ligands for Complex Biological Systems

The development of multimodal compounds, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like chronic pain. This approach can offer improved efficacy and a better safety profile compared to administering multiple single-target drugs.

While specific multimodal ligands based on the 1-oxa-5-azaspiro[5.5]undecane core have not been extensively reported, compelling research on the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold highlights the potential of this structural family. Scientists have successfully designed and synthesized derivatives of this diaza-scaffold that function as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. acs.orgnih.gov The rationale is that MOR activation provides pain relief, while σ1R antagonism can potentiate this analgesia and mitigate common opioid-related side effects. acs.org

A lead optimization program led to the identification of several potent compounds. researchgate.net One notable example, compound 15au , demonstrated a balanced profile with potent MOR agonism and σ1R antagonism, leading to significant analgesic effects in animal models. nih.gov This research culminated in the development of ADV-502 (also referred to as EST73502), a clinical candidate with an optimized dual-action profile for the treatment of pain. eventscribe.net ADV-502 showed analgesic activity comparable to strong opioids but with a reduction in adverse effects like respiratory depression and constipation. eventscribe.net

These findings strongly suggest that the oxa-azaspiro[5.5]undecane framework is an excellent foundation for creating dual-target ligands. Future research focused on the this compound isomer could leverage these insights to explore new combinations of targets for various complex diseases.

Table 1: Pharmacological Profile of Exemplar 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
CompoundTargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (%)
ADV-502 (EST73502)hMOR64 eventscribe.net--
hσ1R118 eventscribe.net--
15auhMOR1.5 acs.org18 acs.org91 acs.org
hσ1R1.5 acs.org--

Design of Specific Mimetics (e.g., Pyranoside Mimetics)

Molecular mimicry is a powerful tool in drug design, where a molecule is crafted to imitate the shape and functional properties of a natural substrate or ligand to modulate a biological process. The design of sugar mimetics, particularly those that mimic pyranoside rings, is crucial for targeting carbohydrate-binding proteins and enzymes like heparanase, which are involved in cancer progression and inflammation. nih.govtandfonline.com

The potential of the oxa-azaspiro[5.5]undecane skeleton in this area is exemplified by research on the 1-oxa-3-azaspiro[5.5]undecane isomer. A compound from this series, known as DMBO (2-(2,6-difluorophenyl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane) , was specifically designed as a pyranoside mimetic. nih.govresearchgate.net Its oxazine (B8389632) ring successfully mimics the pyranoside structure of heparan sulfate (B86663) (HS), allowing it to act as a human heparanase inhibitor. nih.govtandfonline.com

Beyond heparanase inhibition, the sugar-mimicking behavior of DMBO enabled it to bind to several important growth factors and cytokines that normally interact with heparan sulfate, including vascular endothelial growth factor (VEGF), heparin-binding epidermal growth factor-like growth factor (HB-EGF), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This multi-target binding capability translated into strong anti-proliferative and anti-metastatic activity in preclinical cancer models. nih.gov The ability of this scaffold to serve as a structural and functional mimic of a pyranoside ring opens a significant future direction for the this compound core, which could be similarly decorated to create novel mimetics targeting other carbohydrate-mediated pathways.

Table 2: Profile of DMBO as a Pyranoside Mimetic
CompoundDescriptionBiological TargetsReported Activity
DMBOA 1-Oxa-3-azaspiro[5.5]undecane derivative designed as a pyranoside mimetic. nih.gov
  • Human Heparanase nih.gov
  • VEGF nih.gov
  • HB-EGF nih.gov
  • TNF-α nih.gov
  • Inhibits heparanase activity (IC₅₀ = 65 μM) and shows anti-proliferative, anti-angiogenic, and anti-metastatic effects in vitro. nih.govtandfonline.com

    Novel Applications in Chemical Probes and Biosensors (as a general scaffold utility)

    Chemical probes are essential tools for dissecting complex biological pathways. The unique, rigid, and three-dimensional nature of spirocyclic scaffolds makes them highly attractive for the development of novel probes and biosensor components. Their well-defined structures can lead to higher selectivity and novel interactions with biological targets compared to more flexible or planar molecules.

    While the application of this compound as a chemical probe is a nascent field, related scaffolds are already being functionalized for this purpose. For instance, derivatives such as 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one have been synthesized. The incorporation of an azido (B1232118) group is particularly significant, as it is a key functional handle for "click chemistry," a powerful and widely used method for attaching fluorescent dyes, affinity tags, or other reporter molecules to a scaffold. This demonstrates the chemical tractability of the core for creating versatile biological probes.

    Furthermore, the development of biosensors often relies on the ability to detect specific molecular interactions in real time. Techniques like surface plasmon resonance (SPR) are used to measure the binding of molecules to immobilized targets. doi.org The successful use of SPR to confirm the binding of the spirocyclic mimetic DMBO to protein targets like VEGF and TNF-α underscores the suitability of this compound class for such interaction analyses, which form the basis of many modern biosensors. nih.govdoi.org The future for this compound in this area lies in leveraging its unique structure to build highly selective probes for studying cellular processes or for use as recognition elements in diagnostic biosensors.

    Future Research Challenges and Opportunities in Spirocyclic Compound Development

    The exploration of the this compound scaffold and its relatives is associated with both distinct challenges and significant opportunities that will shape the future of its development.

    Challenges:

    Synthetic Complexity: A primary hurdle in spirocycle chemistry is the synthesis itself. The construction of the central quaternary spiro-carbon atom, which joins the two rings, is often a complex task. researchgate.net Furthermore, controlling the stereochemistry at this center and any other chiral centers on the rings is critical for biological activity, necessitating the development of efficient and enantioselective synthetic routes. vulcanchem.com

    Isomer Availability: Research has often concentrated on isomers that are more synthetically accessible, such as 1-oxa-9-azaspiro[5.5]undecane. researchgate.net This has left isomers like this compound relatively underexplored, creating a gap in understanding their full potential.

    Opportunities:

    Access to Novel Chemical Space: Spirocyclic compounds provide access to three-dimensional structures that are fundamentally different from the flat, aromatic systems common in many drug libraries. researchgate.net This novelty increases the chances of discovering unique biological activities and establishing new intellectual property.

    Modulation of Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate key drug-like properties. It can improve aqueous solubility, enhance metabolic stability, and conformationally lock a molecule into a bioactive shape, thereby increasing its potency and selectivity for a biological target. researchgate.net

    Discovery of New Bioactivities: The versatility of the oxa-azaspiro[5.5]undecane framework has already been demonstrated. Derivatives of the 1-oxa-9-aza isomer have been developed as potent agents against tuberculosis and as inhibitors of soluble epoxide hydrolase (sEH). researchgate.net Additionally, ciprofloxacin (B1669076) derivatives incorporating this scaffold have shown promising antibacterial activity. mdpi.com These successes strongly imply that the this compound core is a promising starting point for the discovery of new therapeutic agents against a wide range of diseases.

    Platform for Innovative Drug Design: As outlined in the preceding sections, the scaffold serves as a proven platform for developing next-generation therapeutics, including multimodal ligands and specific molecular mimetics, as well as sophisticated tools like chemical probes for biological research. acs.orgnih.gov

    Q & A

    Q. Underexplored areas: What role do spirocyclic systems play in natural product biosynthesis?

    • Answer : Insect-derived 1,7-dioxaspiro[5.5]undecanes (e.g., in Bactrocera species) exhibit species-specific chirality, suggesting enzymatic control over spirocyclic biogenesis. Comparative genomic studies could identify terpene cyclase-like enzymes responsible for stereoselective formation, enabling bioinspired synthesis routes .

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